molecular formula C36H33ClF3N7O6 B14114061 amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate

amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate

Cat. No.: B14114061
M. Wt: 752.1 g/mol
InChI Key: YHVNOOKYOFKSNK-AATUDMNVSA-N
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Description

Telotristat is a pharmaceutical compound primarily used to treat carcinoid syndrome diarrhea. It is an inhibitor of tryptophan hydroxylase, the enzyme responsible for the rate-limiting step in serotonin biosynthesis. By inhibiting this enzyme, telotristat reduces the production of serotonin, which is often overproduced in patients with carcinoid syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of telotristat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of telotristat follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets stringent quality standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Telotristat undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions are intermediates that are further processed to yield telotristat. Each step is designed to enhance the compound’s pharmacological properties and ensure its efficacy in treating carcinoid syndrome diarrhea .

Scientific Research Applications

Telotristat has a wide range of scientific research applications:

Mechanism of Action

Telotristat exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor to serotonin. By blocking this step, telotristat reduces serotonin levels, alleviating symptoms of carcinoid syndrome diarrhea. The molecular targets include tryptophan hydroxylase and related pathways involved in serotonin biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Telotristat

Telotristat is unique in its specific inhibition of tryptophan hydroxylase, directly targeting serotonin production. This specificity makes it particularly effective in treating conditions where serotonin overproduction is a primary issue, such as carcinoid syndrome diarrhea .

Properties

Molecular Formula

C36H33ClF3N7O6

Molecular Weight

752.1 g/mol

IUPAC Name

amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate

InChI

InChI=1S/C36H33ClF3N7O6/c1-4-51-30(48)18-43-33(49)26-7-5-6-24(31(26)20(3)34(50)53-42)21-8-10-22(11-9-21)27-17-29(45-35(41)44-27)52-32(36(38,39)40)25-13-12-23(37)16-28(25)47-15-14-19(2)46-47/h5-17,20,32H,4,18,42H2,1-3H3,(H,43,49)(H2,41,44,45)/t20?,32-/m1/s1

InChI Key

YHVNOOKYOFKSNK-AATUDMNVSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F

Origin of Product

United States

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